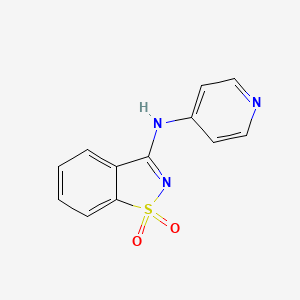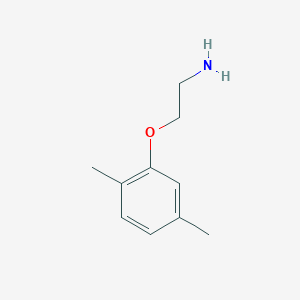![molecular formula C12H10BrNO3 B15002547 8-bromo-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B15002547.png)
8-bromo-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is a synthetic organic compound belonging to the class of chromeno-pyridines. This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a hydroxyl group at the 9th position on the chromeno-pyridine scaffold. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group at the 9th position is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Cyclization: The formation of the chromeno-pyridine ring system is achieved through cyclization reactions, which may involve the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: NaN₃ in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed
Oxidation: Formation of 8-bromo-9-oxo-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one.
Reduction: Formation of 9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one.
Substitution: Formation of 8-azido-9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one.
科学研究应用
8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties, such as advanced polymers and coatings.
作用机制
The mechanism of action of 8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as kinases or proteases.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.
相似化合物的比较
8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:
8-Bromo-9-hydroxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-1-one: Similar structure but with an indole ring instead of a chromeno ring.
4-Hydroxy-2-quinolones: Compounds with a quinolone core, showing unique biological activities.
Coumarin derivatives: Compounds with a coumarin core, widely studied for their biological properties.
The uniqueness of 8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
8-bromo-9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C12H10BrNO3/c13-8-5-10-7(4-9(8)15)6-2-1-3-14-11(6)12(16)17-10/h4-5,14-15H,1-3H2 |
InChI 键 |
XBECSVMOIGGWJM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=O)OC3=CC(=C(C=C23)O)Br)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B15002469.png)
![N-[4-(trifluoromethyl)phenyl]-2H-3,4'-bi-1,2,4-triazole-5-carboxamide](/img/structure/B15002471.png)

![2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline](/img/structure/B15002482.png)
![2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15002490.png)
![methyl [4-(cyclopropylcarbamoyl)-1-oxophthalazin-2(1H)-yl]acetate](/img/structure/B15002495.png)
![Ethyl 5-({[1-(adamantan-1-YL)propyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B15002507.png)
![7-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B15002511.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B15002517.png)
![4,7-dimethoxy-2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B15002523.png)


![Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B15002536.png)

